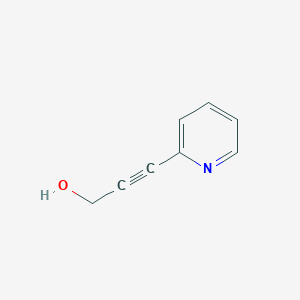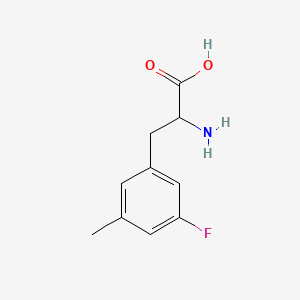
2-(4-Bromophenyl)malonaldehyde
Overview
Description
2-(4-Bromophenyl)malonaldehyde is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipid Peroxidation and Biochemical Implications
2-(4-Bromophenyl)malonaldehyde, as part of the broader family of malonaldehydes, is primarily associated with lipid peroxidation, a process that occurs in response to oxidative stress. Lipid peroxidation leads to the formation of a variety of aldehydes when lipid hydroperoxides break down in biological systems. These aldehydes, including 4-hydroxynonenal, malonaldehyde, and related compounds, are highly reactive and considered toxic messengers augmenting initial free radical events. Their reactivity with biomolecules like amino acids, proteins, and nucleic acid bases, as well as their cytotoxicity, genotoxicity, chemotactic activity, and effects on cell proliferation and gene expression are crucial areas of study (Esterbauer, Schaur, & Zollner, 1991).
Analytical Chemistry and Imaging
In analytical chemistry, particularly in mass spectrometry imaging, dry matrix applications are utilized to profile the distribution of compounds like 4-bromophenyl derivatives in biological tissues. For instance, the use of a solvent-free dry matrix coating is employed for the quantitative imaging of specific 4-bromophenyl compounds in rat brain tissue sections. This technique offers insights into the distribution and concentration of these compounds in specific brain regions (Goodwin et al., 2010).
Biomedical Applications
The synthesis of compounds related to this compound and their derivatives has shown promise in biomedical applications. For instance, the electrochemically induced transformation of certain 4-bromophenyl compounds has resulted in new structures with potential for treating inflammatory diseases, as indicated by docking studies. These studies illustrate the adaptability of such compounds in synthesizing new biomedical agents (Ryzhkova, Ryzhkov, & Elinson, 2020).
Development of Novel Heterocyclic Compounds
The use of 4-(4-Bromophenyl) derivatives in synthesizing novel heterocyclic compounds, which have potential antibacterial activities, is an area of significant research. These heterocyclic compounds, synthesized using 4-(4-bromophenyl) derivatives, are investigated for their potential in antibacterial treatments, illustrating the compound's role in developing new pharmacological agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Determination of Aldehydic Lipid Peroxidation Products
Methods have been developed based on HPLC and GC-MS to measure aldehydes like malonaldehyde, formed during lipid peroxidation in biological samples. These methods are crucial for understanding the role of these aldehydes in various pathological conditions and their potential as biomarkers (Esterbauer & Zollner, 1989).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)malonaldehyde plays a significant role in biochemical reactions, particularly in the context of oxidative stress and lipid peroxidation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines to modify proteins and inactivate enzymes. Additionally, it can modify nucleosides, leading to mutagenicity . The compound’s interactions with biomolecules often result in the formation of adducts, which can alter the function and structure of the target molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to depress mitochondrial membrane potential and inhibit mitochondrial respiration in neuronal cells . This compound can also elevate mitochondrial reactive oxygen species (ROS) levels, leading to oxidative stress and potential cellular damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and modify biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also induce changes in gene expression by interacting with DNA and RNA, leading to alterations in transcription and translation processes . The formation of adducts with proteins and nucleic acids is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been shown to inhibit mitochondrial enzyme activities and increase ROS production in neuronal cells . These effects highlight the importance of dosage considerations in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and lipid peroxidation. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, which play roles in detoxifying reactive oxygen species . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to cellular oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in different subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-(4-bromophenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAEKVWSOXWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393015 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709648-68-0 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)


![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)


![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

